Introduction: Unveiling a Key Synthetic Tool
Introduction: Unveiling a Key Synthetic Tool
An In-Depth Technical Guide to (1-Methoxyvinyl)trimethylsilane: A Versatile Acyl Anion Equivalent in Modern Organic Synthesis
(1-Methoxyvinyl)trimethylsilane, with the chemical formula C₆H₁₄OSi, is a specialized organosilane reagent that has carved a significant niche in synthetic organic chemistry.[1] It functions as a stable and effective nucleophilic acyl anion equivalent, specifically a masked acetyl anion. This capability allows chemists to circumvent the inherent electrophilic nature of the carbonyl carbon, a concept known as "umpolung" or polarity inversion. Its utility stems from its predictable reactivity, enabling the formation of carbon-carbon bonds at the carbonyl position to construct complex molecular architectures, most notably ketones and acylsilanes. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and key applications for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [2] |
| CAS Number | 79678-01-6 | [2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 102-104 °C | [2][3] |
| Density | 0.803 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | ~1.4173 - 1.4180 | [2][3] |
| Flash Point | Highly Flammable | [1][2] |
| Storage Temperature | 2-8 °C, under inert gas | [2] |
Handling, Storage, and Safety Precautions
(1-Methoxyvinyl)trimethylsilane is a highly flammable liquid and vapor that causes serious eye irritation.[1] It is also sensitive to moisture and can react with water and air.[1] Therefore, stringent safety protocols must be observed.
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Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and flame-retardant lab coats, is mandatory.[1] An emergency eye wash station and safety shower must be readily accessible.[1] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
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Storage: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture. Keep away from heat, sparks, open flames, and oxidizing agents.[1]
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Stability: The compound is generally stable under recommended storage conditions but can undergo hazardous polymerization if heated under pressure above 120°C.[1] It reacts with water, which leads to its decomposition.[1]
Synthesis of (1-Methoxyvinyl)trimethylsilane
The most common and efficient preparation of (1-methoxyvinyl)trimethylsilane involves the deprotonation of methyl vinyl ether followed by quenching the resulting vinyl anion with an electrophilic silicon source, typically chlorotrimethylsilane. This method, detailed in Organic Syntheses, provides high yields of the desired product.[3]
Reaction Workflow Diagram
Caption: Synthetic workflow for (1-Methoxyvinyl)trimethylsilane.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[3]
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Apparatus Setup: Assemble a multi-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. All glassware must be rigorously dried in an oven (e.g., at 110°C for >4 hours) and cooled under a stream of dry nitrogen.[3]
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Reagent Preparation: Charge the flask with anhydrous tetrahydrofuran (THF), cooled to approximately -78 °C using a dry ice/acetone bath.
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Deprotonation: Add a solution of tert-butyllithium in pentane dropwise to the cooled THF. Subsequently, add methyl vinyl ether slowly while maintaining the low temperature. The mixture is stirred for a designated period to ensure the complete formation of the 1-(methoxyvinyl)lithium intermediate.[3]
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Silylation: Add chlorotrimethylsilane (TMS-Cl) dropwise to the reaction mixture. The temperature should be carefully controlled during this exothermic step. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.[3]
-
Workup and Isolation: Carefully pour the reaction mixture into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[3]
-
Extraction & Washing: Separate the organic layer. Wash the organic phase multiple times with water to remove THF and other water-soluble byproducts.[3]
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Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure (1-methoxyvinyl)trimethylsilane (boiling point 102–104°C).[3]
Core Reactivity: A Potent Acyl Anion Equivalent
The primary synthetic value of (1-methoxyvinyl)trimethylsilane lies in its function as a nucleophilic acyl anion. In a typical carbonyl compound, the carbonyl carbon is electrophilic. This reagent inverts this reactivity, allowing the α-carbon to act as a nucleophile.
Mechanism of Action
The reaction proceeds in two key stages:
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Nucleophilic Attack: The vinylsilane attacks an electrophile (E+). The silicon group plays a crucial role in stabilizing the intermediate carbocation (β-silyl effect) and directing the regioselectivity of the attack.
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Hydrolysis (Unmasking): The resulting silyl enol ether intermediate is then hydrolyzed under acidic conditions. This step cleaves the methoxy and trimethylsilyl groups, revealing the ketone functionality.[3]
General Reaction Mechanism Diagram
Caption: General mechanism of (1-Methoxyvinyl)trimethylsilane reactivity.
Key Applications in Organic Synthesis
Synthesis of Acylsilanes and Ketones
The most direct application is the synthesis of acylsilanes. The hydrolysis of (1-methoxyvinyl)trimethylsilane itself provides a straightforward route to acetyltrimethylsilane, the simplest acylsilane.[3] Acylsilanes are valuable synthetic intermediates whose unique reactivity, including the Brook rearrangement, has been exploited in numerous transformations.[4]
Detailed Experimental Protocol: Hydrolysis to Acetyltrimethylsilane
This protocol demonstrates the "unmasking" of the acyl group.[3]
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Reaction Setup: In a round-bottomed flask, dissolve (1-methoxyvinyl)trimethylsilane in a mixture of acetone and 1.0 M aqueous hydrochloric acid.[3]
-
Hydrolysis: Stir the solution at room temperature for approximately one hour. The progress of the reaction can be monitored by techniques like TLC or GC.
-
Workup: Transfer the solution to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether) for extraction.
-
Extraction: Separate the layers and wash the aqueous layer with additional portions of the organic solvent.
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Isolation: Combine the organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent via rotary evaporation to yield the crude acetyltrimethylsilane. Further purification can be achieved by distillation.
[3+4] Annulation Reactions
(1-Methoxyvinyl)trimethylsilane and its derivatives can serve as three-carbon synthons in annulation reactions to construct seven-membered rings. For instance, reactions with dienolates or related four-carbon units can lead to highly functionalized cycloheptenone derivatives, which are core structures in various natural products. This strategy showcases the reagent's utility in building cyclic systems.
Spectroscopic Data for Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized or purchased reagent.
| Spectroscopy | Characteristic Data |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.1 ppm), methoxy protons (singlet), and vinyl protons (doublets) are expected. |
| IR Spectroscopy | Key stretches include C=C (vinyl group) and C-O-C (ether linkage). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for silyl compounds. |
Conclusion
(1-Methoxyvinyl)trimethylsilane is a powerful and versatile reagent for the modern synthetic chemist. Its primary role as a robust acetyl anion equivalent provides a reliable method for forming C-C bonds at a carbonyl carbon, enabling the synthesis of a wide array of ketones and valuable acylsilane intermediates. A comprehensive understanding of its synthesis, handling requirements, and reaction mechanisms allows researchers to harness its full potential in the strategic construction of complex molecules.
References
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Gelest, Inc. (2017, January 30). (1-METHOXYVINYL)TRIMETHYLSILANE, 95% Safety Data Sheet. [Link]
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Soderquist, J. A., & Hsu, G. J.-H. (1984). Acetyltrimethylsilane. Organic Syntheses, 62, 19. [Link]
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Airgas. (2015, June 25). Trimethylsilane Safety Data Sheet. [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. Trimethyl((1-methylvinyl)oxy)silane. [Link]
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PubChem. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. National Center for Biotechnology Information. [Link]
- Google Patents. (2009). CN101012237B - Synthesis method of vinyl alkoxy silane.
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PubChem. (Methoxymethyl)trimethylsilane. National Center for Biotechnology Information. [Link]
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Al-Zoubi, R. M., & Marion, O. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Molecules, 14(10), 4149–4160. [Link]
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PubChem. (1-Methoxy-2-propoxy)trimethylsilane. National Center for Biotechnology Information. [Link]
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Takeda, K. (2012). [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone. Organic Syntheses, 89, 166. [Link]
- Google Patents. (2015). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
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Sekine, M., Nakajima, M., Kume, A., & Hata, T. (1979). Studies on alkylation of acyl anion equivalents: unsymmetrical ketone synthesis by use of diethyl 1-trimethylsilyloxy-alkylphosphonates. Tetrahedron Letters, 20(46), 4475–4478. [Link]
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Li, X. (2020). Synthesis of Organofluorine Compounds with Acylsilanes. Chinese Journal of Organic Chemistry, 40(11), 3736-3751. [Link]
(1-Methoxyvinyl)trimethylsilane
Silyl Ketene Acetal Intermediate
Acylated Product